![molecular formula C20H18N2O2 B577297 N'-[4-(Benzyloxy)phenyl]benzohydrazide CAS No. 1097-35-4](/img/structure/B577297.png)

N'-[4-(Benzyloxy)phenyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

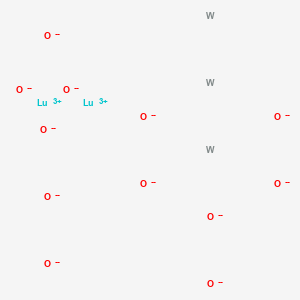

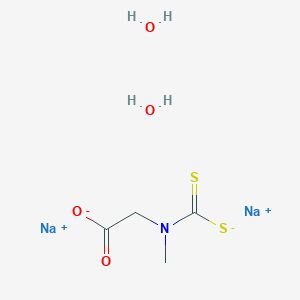

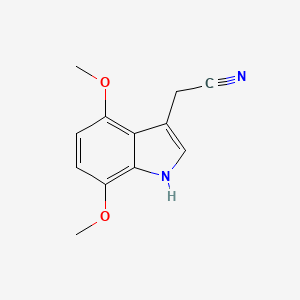

“N’-[4-(Benzyloxy)phenyl]benzohydrazide” is a chemical compound. It is synthesized when 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide .

Synthesis Analysis

The synthesis of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . This reaction yields (E)-N’- (4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Molecular Structure Analysis

The molecular structure of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” is complex. The compound has a molecular formula of C37H30N4O3 .Chemical Reactions Analysis

“N’-[4-(Benzyloxy)phenyl]benzohydrazide” is involved in several chemical reactions. For instance, 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N’- (4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” are not explicitly mentioned in the search results. The compound has a molecular formula of C37H30N4O3 and a molecular weight of 578.677 .Scientific Research Applications

Anticancer and Antimicrobial Applications : N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes showed significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antimicrobial activity against Gram-positive bacteria and yeasts (Asegbeloyin et al., 2014).

Antioxidant, Anti-inflammatory, and Antimicrobial Properties : Substituted-N'-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs demonstrated antioxidant, anti-inflammatory, and antimicrobial activity, with some compounds showing potential as lead compounds for anti-inflammatory and antioxidant profiles (Bala et al., 2013).

Antimicrobial and Anticancer Potentials : 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides were evaluated for antimicrobial and anticancer potentials, showing effectiveness against certain bacterial strains and being potent anticancer agents (Kumar et al., 2017).

α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives were evaluated for antioxidant and α-glucosidase inhibitory activities. However, the −OCH3 substituent was found to be ineffective for bioactivity enhancement (Prachumrat et al., 2018).

Urease Inhibition : New N'-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated for in vitro urease inhibition, demonstrating good inhibitory activities and providing insights into enzyme inhibition mechanisms (Ahmad et al., 2022).

Antimicrobial and Antioxidant Agents : Novel hydrazones and 1, 3, 4-oxadiazole derivatives were suggested for their establishment in chemical classes of antimicrobial and antioxidant agents in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Synthesis via Lipase-Catalyzed Hydrazine Insertion : An efficient method was developed for the synthesis of N'-alkyl benzohydrazides by hydrazine insertion catalyzed by lipase, indicating the potential for the lipase-catalyzed synthesis of N'-alkyl benzohydrazides in organic chemistry (Yu et al., 2022).

Synthesis of Antimicrobial and Hemolytic Agents : N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and showed significant activity against selected microbial species, indicating their potential as antimicrobial and hemolytic agents (Rehman et al., 2016).

properties

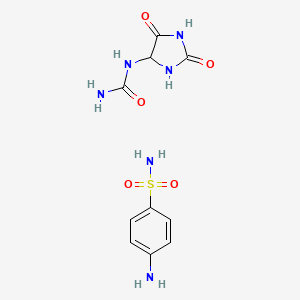

IUPAC Name |

N'-(4-phenylmethoxyphenyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20(17-9-5-2-6-10-17)22-21-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWWZIYNAXDQJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699201 |

Source

|

| Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[4-(Benzyloxy)phenyl]benzohydrazide | |

CAS RN |

1097-35-4 |

Source

|

| Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)

![1,1'-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]](/img/structure/B577232.png)